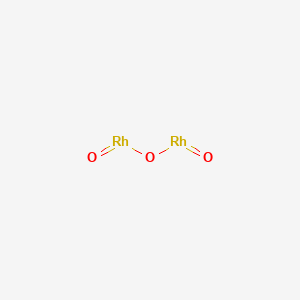

oxo(oxorhodiooxy)rhodium

Description

Contextual Significance in Transition Metal Oxide Chemistry

Transition metal oxides (TMOs) are a class of materials renowned for their diverse and technologically important properties. frontiersin.orgfrontiersin.org The unique electronic structures of TMOs, arising from the partially filled d orbitals of the transition metal ions and their interaction with oxygen, give rise to a wide array of magnetic, optical, and catalytic functionalities. frontiersin.orgnih.gov These properties are tunable through modifications in composition and structure, making TMOs highly versatile. frontiersin.org They are integral to applications ranging from catalysis in the chemical industry to electrode materials in energy storage and thin-film conductors in electronics. frontiersin.orgnih.gov Within this broad and significant class of materials, rhodium oxides hold a special place due to their exceptional catalytic activity and stability. specialtymetals.com

Historical Trajectory of Rhodium-Oxygen Species Research

The journey into understanding rhodium-oxygen species began with the discovery of rhodium itself in 1803 by William Hyde Wollaston. rsc.orgvedantu.com While investigating platinum ore, Wollaston isolated this new element, naming it after the Greek word "rhodon" (rose) due to the rose color of one of its chlorine compounds. rsc.orgvedantu.com Early research focused on the fundamental chemistry of rhodium and its simple salts.

The synthesis and characterization of rhodium oxides followed as chemists began to explore the reactions of rhodium with oxygen. It was established that rhodium metal, when heated in the presence of air or oxygen, forms rhodium(III) oxide (Rh₂O₃). chemdad.com The hydrated forms, such as the yellow pentahydrate (Rh₂O₃·5H₂O), were prepared by treating rhodium salts with alkali. chemdad.com The development of advanced analytical techniques has since allowed for a more detailed understanding of the structure and properties of these oxides.

Current Paradigms and Emerging Research Frontiers for Oxo(oxorhodiooxy)rhodium

Contemporary research on rhodium(III) oxide is vibrant and multifaceted, with significant efforts focused on harnessing its catalytic and material properties.

Catalysis: Rhodium(III) oxide is a notable catalyst in several critical industrial processes. It is employed in catalytic converters for automobiles to reduce harmful nitrogen oxide emissions. specialtymetals.comchemicalbook.com Furthermore, it serves as an industrial catalyst in the manufacturing of chemical intermediates like oxo-alcohols and in the production of nitric acid and acetic acid. chemdad.comchemicalbook.com Recent research explores its use in a variety of organic reactions, including the oxidation of thiols and as a component in more complex catalytic systems for reactions like arene alkenylation. acs.orgroyalsocietypublishing.org

Materials Science and Electronics: The unique electronic and optical properties of rhodium(III) oxide make it a promising material for advanced technological applications. Thin films of Rh₂O₃ exhibit electrochromic behavior, meaning their color can be reversibly changed by applying a voltage, which is a desirable property for smart windows and displays. wikipedia.org As a transparent conducting oxide with a high work function, it is being investigated to enhance the performance of organic light-emitting diodes (OLEDs) by improving hole injection from the anode. aip.org There is also significant interest in its potential use in new capacitor electrode materials for dynamic random-access memories (DRAMs) and non-volatile ferroelectric random-access memories (FeRAMs). chemicalbook.comaip.org Additionally, rhodium oxide-loaded materials are being studied for gas sensing applications, where they can enhance the detection of various gases. mdpi.com

Overview of Scholarly Contributions to this compound Studies

The scientific community has made substantial contributions to the understanding and application of rhodium oxides. Research has elucidated the fundamental properties and synthesis methods of these compounds. For instance, studies have detailed the preparation of rhodium(III) oxide through various routes, including the high-temperature oxidation of rhodium metal or the thermal decomposition of rhodium salts. wikipedia.orgchemdad.com

In the realm of materials science, the work on rhodium oxide thin films has been particularly impactful. Researchers have successfully prepared these films by techniques such as sputtering and have characterized their structural, electrical, and optical properties using methods like X-ray photoelectron spectroscopy (XPS). aip.org These studies have been crucial in identifying their potential for electronic and electrochromic devices.

In catalysis, numerous studies have explored the role of rhodium oxides in facilitating a wide range of chemical transformations. The development of rhodium-based catalysts for hydroformylation and oxidation reactions represents a significant area of research, with ongoing efforts to improve catalyst efficiency and selectivity. acs.orgmdpi.com The investigation into rhodium oxide's role in thermoelectric materials is another active area of research, with studies focusing on bismuth-based rhodium oxides. researchgate.net Recent discoveries, such as the identification of a higher oxidation state of rhodium, continue to expand the frontiers of rhodium chemistry. eurekalert.org

Chemical and Physical Properties

Below are interactive tables detailing the known properties of this compound in its anhydrous and pentahydrate forms.

Table 1: Properties of Anhydrous this compound (Rhodium(III) Oxide)

| Property | Value |

| Chemical Formula | Rh₂O₃ |

| Molar Mass | 253.8092 g/mol wikipedia.org |

| Appearance | Dark grey odorless powder wikipedia.org |

| Density | 8.20 g/cm³ wikipedia.org |

| Melting Point | 1,100 °C (decomposes) wikipedia.orgchemdad.com |

| Solubility in water | Insoluble wikipedia.org |

| Solubility | Insoluble in aqua regia wikipedia.orgchemdad.com |

| Crystal Structure | Hexagonal (corundum) wikipedia.org |

| CAS Number | 12036-35-0 wikipedia.org |

Table 2: Properties of this compound Pentahydrate (Rhodium(III) Oxide Pentahydrate)

| Property | Value |

| Chemical Formula | H₁₀O₈Rh₂ (Rh₂O₃·5H₂O) nih.gov |

| Molecular Weight | 343.89 g/mol nih.gov |

| Appearance | Yellow powder chemdad.com |

| Solubility | Soluble in acid solutions, slightly soluble in H₂O, insoluble in aqua regia chemicalbook.com |

| IUPAC Name | This compound;pentahydrate nih.gov |

| CAS Number | 39373-27-8 nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

O3Rh2 |

|---|---|

Molecular Weight |

253.809 g/mol |

IUPAC Name |

oxo(oxorhodiooxy)rhodium |

InChI |

InChI=1S/3O.2Rh |

InChI Key |

YRUZFXVGBSPFRV-UHFFFAOYSA-N |

Canonical SMILES |

O=[Rh]O[Rh]=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Oxo Oxorhodiooxy Rhodium Architectures

Controlled Synthesis of Crystalline and Nanostructured Oxo(oxorhodiooxy)rhodium Materials

The synthesis of this compound with tailored properties, such as high surface area and specific crystalline facets, is achievable through various advanced methods. These techniques allow for the production of materials ranging from crystalline powders to complex nanostructures.

Hydrothermal and solvothermal methods are powerful techniques for crystallizing inorganic compounds from high-temperature aqueous or non-aqueous solutions under high vapor pressure. These methods are particularly effective for producing crystalline nanoparticles of rhodium oxides. wikipedia.orgvulcanchem.com

Hydrothermal synthesis has been successfully employed to create rhodium oxide nanoparticles. For instance, by treating an aqueous solution of a rhodium precursor, such as RhCl₃·3H₂O, under controlled temperature and pressure, crystalline Rh₂O₃ nanoparticles can be obtained. rsc.org The properties of the resulting nanoparticles, including their size and phase, are highly dependent on the reaction conditions such as temperature, pH, and the presence of mineralizers. Rhodium oxihydroxide has also been synthesized via hydrothermal methods in acidic media at high pressures and temperatures. capes.gov.br

Solvothermal synthesis offers even greater control over the final product's morphology and composition by utilizing organic solvents instead of water. researchgate.net This approach allows for the synthesis of structure-controlled porous metal oxides. kochi-tech.ac.jp For example, anatase TiO₂ nanocrystals modified with in-situ generated Rh nanoparticles, which subsequently oxidize to Rh₂O₃ on the surface, have been prepared via solvothermal synthesis. csic.esdiva-portal.org The choice of solvent and additives plays a crucial role in defining the morphology of the resulting rhodium oxide nanostructures. kochi-tech.ac.jp

A comparative overview of typical conditions for these methods is presented below:

| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis |

| Solvent | Water | Organic Solvents (e.g., ethylene (B1197577) glycol, methanol (B129727), acetonitrile) |

| Temperature | 100 - 300 °C | 120 - 250 °C |

| Pressure | Autogenous (1 - 100 atm) | Autogenous (1 - 50 atm) |

| Precursors | RhCl₃·3H₂O, Rh(NO₃)₃ | Rh(acac)₃, RhCl₃·3H₂O |

| Typical Products | Crystalline Nanoparticles, Nanorods | Porous Nanospheres, Nanocrystals |

Template-assisted synthesis provides a versatile route to fabricate rhodium oxide nanostructures with well-defined shapes and sizes. This method utilizes either hard or soft templates to guide the growth of the desired nanostructure. Anodic aluminum oxide (AAO) membranes are commonly used as hard templates for the electrodeposition of one-dimensional nanostructures like nanowires and nanorods. acs.orgmdpi.com By controlling the electrodeposition parameters within the nanopores of the AAO template, the morphology of the resulting rhodium nanowires can be precisely tailored. mdpi.com Following deposition, the template is typically removed to yield free-standing nanostructures.

Soft templates, such as polymeric micelles, are also employed in the synthesis of mesoporous rhodium nanoparticles. ansto.gov.au This approach, based on simple solution chemistry, allows for the creation of thermally stable nanoparticles with high surface areas. ansto.gov.au

Self-assembly is another powerful bottom-up strategy for constructing complex rhodium oxide architectures. This can involve the spontaneous organization of nanoparticles into ordered arrays or the direct growth of hierarchical structures. For instance, ultrafine rhodium nanoparticles have been anchored on 3D hybrid architectures of graphene and zeolitic imidazole (B134444) frameworks (ZIF) through a solvothermal self-assembly process. eurekalert.org Additionally, direct self-assembly of hierarchically grown rhodium thin films with nano-forest morphologies has been achieved via aerosol-assisted chemical vapor deposition (AACVD) without the use of any templates. mdpi.com

| Strategy | Description | Example Product |

| Hard Template | Uses a pre-formed solid template (e.g., AAO) to direct growth. | Rhodium oxide nanowires mdpi.com |

| Soft Template | Employs molecular or colloidal templates (e.g., micelles). | Mesoporous rhodium nanoparticles ansto.gov.au |

| Self-Assembly | Spontaneous organization of components into ordered structures. | 3D Rh/G-ZIF nanoarchitectures eurekalert.org |

Gas-phase deposition methods are instrumental in the fabrication of high-quality thin films of rhodium and its oxides, which are crucial for electronic and catalytic applications. Atomic Layer Deposition (ALD) is a prominent technique that allows for the growth of highly uniform and conformal films with precise thickness control at the atomic level. helsinki.fi

Amorphous rhodium oxide thin films have been successfully deposited using ALD with acetylacetonato-rhodium [Rh(acac)₃] and ozone as precursors at temperatures between 160 and 220 °C. researchgate.net The resulting films demonstrate excellent conformality, a key characteristic of ALD. Furthermore, by carefully controlling the ozone concentration, the fabrication of pure metallic rhodium films can be achieved, preventing the oxidation of the noble metal. nih.gov The reactivity of gaseous RhO₂ with other thin film materials, such as LaNiO₃, has also been studied to understand the formation of new phases at high temperatures. rsc.org

Another technique, aerosol-assisted chemical vapor deposition (AACVD), has been utilized to develop metallic rhodium thin films with hierarchical flower-like morphologies on various substrates. mdpi.com

| Technique | Precursors | Deposition Temperature | Film Characteristics |

| Atomic Layer Deposition (ALD) | Rh(acac)₃, Ozone | 160 - 220 °C | Amorphous, highly conformal researchgate.net |

| Atomic Layer Deposition (ALD) | Rh(acac)₃, Low-concentration Ozone | 200 - 220 °C | Metallic, smooth surface nih.gov |

| Aerosol-Assisted CVD (AACVD) | Rhodium diethyldithiocarbamate | 500 °C | Crystalline, hierarchical nano-flowers mdpi.com |

Precursor Chemistry and Reaction Pathway Elucidation in this compound Formation

The choice of rhodium precursor is a critical factor that significantly influences the final properties of the synthesized this compound material. Different precursors exhibit varying decomposition behaviors and reactivity, which in turn affect the reduction process and the nature of the resulting rhodium species.

A study on Rh/Al₂O₃ catalysts demonstrated that precursors like Rh(NO₃)₃·2H₂O and Rh₆(CO)₁₆ are more easily reduced to rhodium metal compared to RhCl₃·3H₂O. aip.org In contrast, acetate (B1210297) and sulfate-containing precursors can lead to surface poisoning upon decomposition during reduction. aip.org The reaction pathway for the formation of Rh₂O₃ often involves the initial formation of a hydrated oxide or hydroxide (B78521), such as Rh₂O₃·5H₂O or Rh(OH)₃, which is then converted to the anhydrous oxide upon heating. chemdad.com For instance, treating anhydrous Rh₂O₃ with aqueous sodium hydroxide can produce a hydrated rhodium oxide precipitate.

The formation of surface rhodium oxide (Rh₂O₃) on rhodium films and its subsequent reduction by gases like H₂ and CO have been studied in situ. acs.org Surface Rh₂O₃ is typically formed by heating rhodium in an oxygen atmosphere and can be identified by its characteristic vibrational modes. acs.org The reduction kinetics depend on the reducing agent and reaction conditions, following different mechanisms such as "nucleation/growth" for H₂ reduction and "autoinhibited" kinetics for CO reduction. acs.org

| Precursor | Ease of Reduction to Rh Metal | Resulting Species on Al₂O₃ |

| Rh(NO₃)₃·2H₂O | High | Rh metal |

| Rh₆(CO)₁₆ | High | Rh metal |

| RhCl₃·3H₂O | Moderate | Rh metal and other species |

| [Rh(OCOCH₃)₂]₂ | Low (leads to poisoning) | Minimal CO adsorption |

| Rh₂(SO₄)₃ | Low (leads to poisoning) | Minimal CO adsorption |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of rhodium-based nanomaterials is a growing area of research, aiming to develop more environmentally benign and sustainable methods. mrforum.com This often involves the use of biomolecules and non-toxic solvents to reduce the generation of hazardous byproducts. mrforum.com

One prominent green synthesis approach is the use of natural plant extracts as both reducing and capping agents. For example, Aspalathus linearis (rooibos) extract has been successfully used for the biosynthesis of rhodium nanoparticles from a rhodium chloride precursor. researchgate.net This method is considered completely green as it avoids the use of harsh chemical reducing agents. researchgate.net Similarly, other studies have explored the use of various biomolecules for the green synthesis of zirconium and rhodium-based nanomaterials. mrforum.comresearchgate.net

Facile and green preparation methods that minimize the use of hazardous reagents are also being developed. One such method involves the preparation of rhodium nanoclusters supported on nano-scaled graphene platelets in distilled water without the need for external reducing or capping agents. mdpi.com The process relies on sonication and heating to facilitate the formation of the catalyst. mdpi.com These green approaches not only reduce the environmental impact but can also lead to the formation of nanoparticles with unique properties suitable for various applications.

Elucidation of Electronic and Extended Structures of Oxo Oxorhodiooxy Rhodium

Advanced Diffraction Techniques for Crystal Structure Analysis

Diffraction methods are the cornerstone of solid-state structural analysis, providing detailed information about the periodic arrangement of atoms in crystalline materials.

Single-Crystal X-ray Diffraction of Related Rhodium-Oxo Complexes

Single-crystal X-ray diffraction (SCXRD) offers unparalleled precision in determining atomic coordinates, bond lengths, and bond angles. mdpi.com While growing sufficiently large single crystals of Rh₂O₃ can be challenging, studies on related rhodium-oxo complexes provide critical insights into the bonding and geometry of the Rh-O system. For instance, time-resolved Laue diffraction has been successfully applied to study transient rhodium complexes, capturing structural dynamics on the picosecond timescale. uchicago.edu In one study, excitation of a rhodium(I) complex with a laser revealed the formation of a transient Rh-Rh bond, with the intermolecular distance decreasing from 3.379(4) Å to 3.19(1) Å. uchicago.edu These advanced techniques demonstrate the capability of SCXRD to elucidate subtle structural changes in rhodium-containing compounds.

Powder X-ray Diffraction for Polymorph Identification and Unit Cell Refinement

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases, determine unit cell parameters, and assess sample purity. rigaku.com Rhodium(III) oxide is known to exist in at least two major polymorphs: a hexagonal form with the corundum (α-Al₂O₃) structure and an orthorhombic form. wikipedia.orgstanford.edu The hexagonal form is stable at lower temperatures, transforming to the orthorhombic structure above 750 °C. wikipedia.org

PXRD patterns are used to distinguish between these forms. researchgate.net The analysis of diffraction peak positions allows for the refinement of the unit cell parameters. For example, a high-temperature, low-pressure orthorhombic form of Rh₂O₃ (Rh₂O₃ III) was identified with the space group Pbca and unit cell dimensions of a = 5.15 Å, b = 5.42 Å, and c = 14.70 Å. researchgate.net For nanocrystalline samples, the broadening of the diffraction peaks can be used to estimate the average crystallite size via the Debye-Scherer equation. semanticscholar.orgresearchgate.net

Table 1: Crystallographic Data for Rhodium Oxide Polymorphs

| Property | Rh₂O₃ (Hexagonal) | Rh₂O₃ (Orthorhombic, Pbcn) | Rh₂O₃ (Orthorhombic, Pbca) |

|---|---|---|---|

| Crystal System | Hexagonal | Orthorhombic | Orthorhombic |

| Space Group | R-3c | Pbcn (60) | Pbca |

| Structure Type | Corundum | - | Corundum-related |

| Calculated Density | 8.20 g/cm³ chemicalbook.com | - | 8.19 g/cm³ researchgate.net |

Note: This table is populated with data from multiple sources and polymorphs studied under different conditions.

Neutron Diffraction Studies for Oxygen Atom Localization

While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the nucleus. This fundamental difference makes neutron diffraction an exceptionally powerful tool for localizing light elements, such as oxygen, in the presence of heavy elements like rhodium. nih.gov X-ray diffraction is less sensitive to oxygen in a matrix of heavy atoms. nih.gov

Neutron powder diffraction (NPD) can reliably determine the crystallographic positions, site occupancies, and atomic displacement parameters of oxygen atoms. nih.gov This is crucial for understanding oxygen defects and transport mechanisms in oxides. rsc.org For example, in complex oxides like the Ruddlesden-Popper phases, NPD has been used to show that oxygen vacancies are primarily confined to specific crystallographic sites within the perovskite layers, providing insight into the pathways for oxygen ion conduction. nih.govrsc.org

Local Structure and Coordination Environment Investigations

For materials that lack long-range order, such as amorphous or nanocrystalline phases, techniques that probe the local atomic environment are essential.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the oxidation state and local coordination geometry of a specific atom. wikipedia.orgnih.gov The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mun.campg.de

The XANES region, near the absorption edge, is sensitive to the oxidation state and coordination symmetry (e.g., octahedral vs. tetrahedral) of the rhodium atoms. iucr.org The EXAFS region consists of oscillations past the edge, which arise from the scattering of the ejected photoelectron by neighboring atoms. mun.ca Analysis of the EXAFS signal can yield quantitative information about the local structure, including bond distances, coordination numbers, and the identity of neighboring atoms. mpg.detaylorandfrancis.com For rhodium oxides, EXAFS analysis at the Rh K-edge (23220 eV) can determine the Rh-O and Rh-Rh bond distances and coordination numbers with high precision. iucr.orguu.nl In-situ XAS studies have been used to follow the structural changes in rhodium catalysts under reaction conditions. researchgate.netkyoto-u.ac.jp

Table 2: Representative Rh-O Bond Distances from Structural Studies

| Compound/Phase | Technique | Rh-O Bond Distance (Å) | Reference |

|---|---|---|---|

| Corundum Rh₂O₃ | DFT Calculation | 2.03 and 2.07 | stanford.edu |

Note: Bond distances can vary depending on the specific crystalline phase and experimental conditions.

Pair Distribution Function (PDF) Analysis for Amorphous and Nanocrystalline Phases

The Pair Distribution Function (PDF) method, also known as total scattering analysis, provides information about the distribution of interatomic distances in a material, regardless of its crystallinity. nih.govtheoj.org The PDF is obtained by a Fourier transform of the total X-ray or neutron scattering data, which includes both sharp Bragg peaks and the broad, diffuse scattering features that contain information about local order. scispace.commpg.de

This technique is particularly powerful for studying materials that are amorphous or nanocrystalline, where traditional crystallographic methods are limited. mpg.dechimia.ch The PDF provides a real-space map of atom-atom distances. For amorphous rhodium oxide, the PDF can reveal the short-range order, such as the Rh-O bond distance and the geometry of the RhO₆ coordination polyhedra, even in the absence of a periodic lattice. scispace.com For nanocrystalline materials, the PDF can be used to study size-dependent structural changes and identify defects. chimia.ch

Surface Structure and Reconstruction Studies

Low-Energy Electron Diffraction (LEED) and Reflection High-Energy Electron Diffraction (RHEED)

There are no published studies that have employed LEED or RHEED to analyze the surface crystallography of oxo(oxorhodiooxy)rhodium. Consequently, information regarding its surface symmetry, lattice parameters, and potential surface reconstructions is not available.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM)

Similarly, the scientific literature lacks any reports on the use of STM or AFM to probe the surface topography and electronic structure of this compound at the atomic level. Therefore, no data on its surface morphology, defect structures, or electronic states can be presented.

No information available for "this compound"

Following a comprehensive search of scientific databases and online resources, no data or scholarly articles were found for the chemical compound "this compound." This suggests that the compound may be hypothetical, exceptionally rare, or indexed under a different nomenclature.

As a result, it is not possible to provide the requested in-depth spectroscopic and spectrometric characterization, including data on its vibrational and electronic properties. The outlined sections on Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), UV-Visible and Diffuse Reflectance Spectroscopy, and Electron Paramagnetic Resonance (EPR) Spectroscopy cannot be completed without available research findings.

Further investigation into alternative names or related rhodium oxide compounds may be necessary to obtain the desired information. Without any foundational data, the generation of a scientifically accurate article as per the provided structure is not feasible.

In Depth Spectroscopic and Spectrometric Characterization of Oxo Oxorhodiooxy Rhodium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solid-State and Solution Characterization of Rhodium and Oxygen Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique for probing the local structure of materials like Rh₂O₃. nih.gov Both the rhodium and oxygen nuclei can be investigated, although each presents unique challenges and provides complementary information. nih.govnih.gov

¹⁰³Rh NMR: The rhodium-103 nucleus is the only naturally occurring isotope of rhodium, which simplifies spectral analysis. However, ¹⁰³Rh is a notoriously difficult nucleus to study due to its low gyromagnetic ratio, which results in low sensitivity and resonance frequencies. nih.govrsc.org Furthermore, the vast chemical shift range of ¹⁰³Rh makes it highly sensitive to the electronic environment, but also necessitates the use of advanced techniques to acquire spectra over the full width. nih.goviastate.edu For a crystalline solid like Rh₂O₃, which has a corundum structure with Rh³⁺ ions in octahedral coordination with oxygen, solid-state ¹⁰³Rh NMR can provide critical data on the Rh–O bonding and local symmetry. materialsproject.org Techniques such as cross-polarization from neighboring protons (if present in hydrated or surface species) and specialized broadband pulse sequences are often required to obtain spectra with an adequate signal-to-noise ratio in reasonable experiment times. nih.govresearchgate.netfigshare.com The isotropic chemical shift and chemical shift anisotropy (CSA) are key parameters derived from these spectra, offering detailed insight into the electronic structure around the rhodium nucleus. figshare.com

¹⁷O NMR: Oxygen-17 is a quadrupolar nucleus with a very low natural abundance (0.038%), making isotopic enrichment a prerequisite for successful NMR experiments on oxides like Rh₂O₃. nih.gov Once enriched, ¹⁷O NMR spectroscopy becomes a highly sensitive probe of the oxygen chemical environment. nih.govacs.org In the Rh₂O₃ structure, oxygen atoms are coordinated to four rhodium atoms. materialsproject.org ¹⁷O solid-state NMR spectra can distinguish between different oxygen sites based on variations in the local geometry. nih.gov The resulting spectra are often broad due to second-order quadrupolar interactions and chemical shift anisotropy. nih.gov Analysis of these line shapes allows for the extraction of the quadrupolar coupling constant (Cq) and asymmetry parameter (ηq), which are directly related to the electric field gradient at the oxygen nucleus and thus provide detailed information about the local bonding environment. nih.gov

| Parameter | ¹⁰³Rh (Rhodium-103) | ¹⁷O (Oxygen-17) |

| Natural Abundance | 100% | 0.038% (Isotopic enrichment required) |

| Spin (I) | 1/2 | 5/2 |

| Gyromagnetic Ratio (γ) | Low | Moderate |

| Primary Interaction | Chemical Shift Anisotropy (CSA) | Quadrupolar Interaction, CSA |

| Key Information | Rh-O bonding, Rh oxidation state, coordination geometry. | O-Rh bonding, number of distinct oxygen sites, local symmetry. |

| Experimental Challenge | Low sensitivity, very wide chemical shift range. | Low natural abundance, broad spectral lines from quadrupolar effects. |

Advanced Mass Spectrometry for Molecular Species and Cluster Identification

Mass spectrometry techniques are vital for identifying molecular fragments, clusters, and reaction intermediates that cannot be observed in the bulk solid. These gas-phase methods provide insight into the stoichiometry and stability of rhodium-oxygen species.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing ions in solution, making it perfectly suited for studying the intermediates formed during the synthesis, dissolution, or catalytic reactions involving rhodium oxides. nih.govuvic.caresearchgate.net By carefully preparing solutions from Rh₂O₃, for instance in acidic or basic media, soluble rhodium-oxo or rhodium-hydroxo complexes can be generated and transferred to the gas phase for mass analysis. researchgate.net

The key strength of ESI-MS is its ability to detect charged species, including cationic rhodium complexes, directly from the reaction mixture. uvic.canih.govuvic.ca This allows for the real-time monitoring of reaction pathways and the identification of transient intermediates that are crucial to understanding reaction mechanisms. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) experiments, where specific ions are selected and fragmented, can further elucidate the structure and connectivity of these rhodium-containing species. nih.gov For example, the fragmentation pattern of a complex ion can reveal the loss of water molecules, ligands, or oxygen atoms, helping to piece together its molecular formula. uvic.canih.gov

| Ion Species | Postulated Formula | Expected m/z (for ¹⁰³Rh, ¹⁶O) |

| Mononuclear Rhodium Hydroxide (B78521) | [Rh(OH)₂(H₂O)₄]⁺ | 209.0 |

| Dinuclear Oxo-bridged Species | [Rh₂(μ-O)₂(H₂O)₆]²⁺ | 154.9 (z=2) |

| Trinuclear Oxo-centered Cluster | [Rh₃(μ₃-O)(OH)₄(H₂O)₆]³⁺ | 179.3 (z=3) |

| Sulfato Complex (from dissolution in H₂SO₄) | [Rh(SO₄)(H₂O)₄]⁺ | 270.9 |

Note: The m/z values are illustrative and depend on the specific ligands (e.g., water, hydroxo, counter-ions) and charge state.

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful technique for the analysis of solid materials and large molecular clusters that are not readily soluble. nih.gov For a refractory material like Rh₂O₃, MALDI-TOF (Time-of-Flight) MS can be used to generate and analyze gas-phase rhodium oxide clusters. nih.gov In a typical MALDI experiment, the Rh₂O₃ sample is co-crystallized with an organic matrix. A pulsed laser irradiates the sample, causing desorption and ionization of both the matrix and the analyte, allowing the detection of rhodium-containing species. nih.gov

This technique is particularly useful for identifying a range of rhodium oxide clusters (RhₙOₘ⁺). nih.gov By analyzing the distribution of these clusters, researchers can gain insight into the relative stability of different stoichiometries in the gas phase. nih.govnih.gov The resulting mass spectrum provides a fingerprint of the cluster distribution, which can be correlated with theoretical calculations to understand their geometric and electronic structures. nih.govrsc.org The high mass range of TOF analyzers allows for the detection of very large clusters, providing a bridge between single molecular units and the bulk solid.

| Cluster Series | Example Formula | Expected m/z (for ¹⁰³Rh, ¹⁶O) |

| RhₙOₙ⁺ | Rh₂O₂⁺ | 238.0 |

| RhₙOₙ₊₁⁺ | Rh₂O₃⁺ | 254.0 |

| RhₙO₁.₅ₙ⁺ (Bulk Stoichiometry) | Rh₄O₆⁺ | 508.0 |

| Oxygen-rich Clusters | Rh₂O₄⁺ | 270.0 |

| Metal-rich Clusters | Rh₃O₂⁺ | 341.0 |

Note: The observed cluster distribution can be highly dependent on the laser fluence and matrix used in the MALDI experiment.

Theoretical and Computational Studies on Oxo Oxorhodiooxy Rhodium Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational studies on rhodium oxides, enabling the accurate prediction of electronic structures and equilibrium geometries. DFT calculations have been extensively used to investigate the various phases of Rh₂O₃, with the corundum-type structure (α-Rh₂O₃) being a primary focus due to its stability at moderate temperatures. acs.orgmdpi.com

Researchers employ DFT to optimize the lattice parameters of the Rh₂O₃ unit cell. These calculations generally show good agreement with experimental values, with deviations typically around 1%. stanford.edu The theory also provides a detailed picture of the electronic band structure. Standard DFT calculations tend to underestimate the band gap of Rh₂O₃, predicting it to be around 0.20-0.51 eV, whereas the experimental value is approximately 1.2 eV. acs.orgresearchgate.net To correct this, an extension known as DFT+U is often applied, which incorporates an effective Hubbard U parameter to better account for on-site Coulombic interactions of the Rh d orbitals. A U value of 3.5 eV has been shown to yield a more realistic band gap of about 1.14 eV. acs.orgstanford.edu

Analysis of the Density of States (DOS) reveals that the electronic structure is primarily composed of Rh d orbitals and O p orbitals. acs.org DFT calculations also determine crucial geometric parameters, such as the two distinct metal-oxygen bond lengths that exist in the corundum structure. acs.org Furthermore, DFT is applied to more complex rhodium-oxygen species, such as the Rh₂O₇⁺ cation, to explore various isomers (including oxide, peroxide, and superoxide (B77818) groups) and determine their most stable geometries and electronic states. uspex-team.org

Table 1: Calculated Geometric and Electronic Properties of Rh₂O₃ This table presents a summary of lattice parameters and band gaps for corundum-type Rh₂O₃ calculated using different theoretical methods, compared with experimental data.

| Property | Method | Calculated Value | Experimental Value |

| Lattice Parameter a (Å) | DFT | 5.18 Å | 5.12 Å |

| Lattice Parameter c (Å) | DFT | 14.01 Å | 13.85 Å |

| Rh-O Bond Length 1 (Å) | DFT | 2.03 Å | - |

| Rh-O Bond Length 2 (Å) | DFT | 2.07 Å | - |

| Band Gap (eV) | DFT | 0.20 eV | ~1.2 eV |

| Band Gap (eV) | DFT+U (U=3.5 eV) | 1.14 eV | ~1.2 eV |

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior and Reaction Pathways

Ab initio molecular dynamics (AIMD) extends DFT by simulating the motion of atoms over time at finite temperatures, providing critical insights into the dynamic behavior of rhodium oxide systems. This method is particularly valuable for exploring phase transitions, surface reconstructions, and complex reaction pathways that cannot be fully understood from static, zero-kelvin calculations.

AIMD simulations have been instrumental in studying the pressure-induced phase transformations of materials isostructural to rhodium oxide, such as the transition from the corundum phase to the Rh₂O₃(II)-type (orthorhombic) structure. pnas.orgresearchgate.net These simulations can map out the structural changes as a function of pressure and temperature, clarifying the conditions under which different polymorphs are stable. pnas.orgresearchgate.net For instance, such simulations help explain experimental observations where different phases like α-Rh₂O₃ and β-Rh₂O₃ are formed depending on the calcination temperature. researchgate.net

In the context of catalysis, AIMD reveals the dynamic and often fluxional nature of catalyst structures under reaction conditions. acs.org For example, simulations of rhodium cluster catalysts have shown that the structures are not static but exhibit significant isomerization and ligand dissociation at finite temperatures. acs.org This dynamic behavior is crucial for understanding the true nature of the active catalytic species. AIMD is also used to trace reaction pathways, such as those in the oxygen reduction reaction (ORR) or the oxidation of organic molecules, by simulating the interactions between reactants and the rhodium oxide surface over time. bg.ac.rsacs.org These simulations can help identify reaction intermediates and transition states, providing a mechanistic understanding of catalytic processes. acs.org

Cluster and Periodic Models for Understanding Bulk and Surface Interactions

To computationally model rhodium oxide systems, two primary approaches are used: cluster models and periodic models. The choice between them depends on the specific phenomenon being investigated.

Cluster models represent a finite piece of the material, which is useful for studying localized phenomena such as the properties of nanoparticles or active sites on a catalyst. For example, a spherical Rh₈₀O₁₂₀ nanocluster has been used to represent highly dispersed Rh₂O₃ nanoparticles in catalytic studies. bg.ac.rs These models are effective for investigating the electronic structure of an isolated particle and its interaction with specific adsorbate molecules.

Periodic models , on the other hand, use a repeating unit cell to simulate an infinite, crystalline solid. This approach is ideal for studying the properties of the bulk material and its extended surfaces. DFT calculations using periodic slab models are standard for investigating the surface structure and reactivity of Rh₂O₃. acs.orgstanford.edu Studies have examined various surface terminations, such as the c-cut (0001) and r-cut (11̅02) surfaces, to determine their relative stability under different environmental conditions of temperature and oxygen partial pressure. acs.orgpnas.org Theoretical work on thin oxide films on a rhodium metal substrate, modeled as an O-Rh-O trilayer on Rh(111), has also provided insight into the initial stages of oxidation. acs.org These periodic models are essential for understanding how the oxide surface interacts with its environment, for example, by acting as a support for organometallic species or as an electron reservoir in catalytic reactions. mdpi.com

Prediction of Spectroscopic Signatures and Validation with Experimental Data

A key application of theoretical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data from techniques like infrared (IR) spectroscopy to validate the computational models and identify unknown species.

DFT frequency calculations can predict the vibrational modes of rhodium oxide structures. For instance, in studies of Rh₂O₇⁺ isomers, calculations have predicted characteristic stretching frequencies that help distinguish between different types of oxygen coordination. uspex-team.org A structure with a strong Rh–O stretching vibration at 919.6 cm⁻¹ and a weak O₂ stretching vibration at 1571.2 cm⁻¹ can be identified as containing a specific type of oxygen group. researchgate.net Another isomer might be characterized by a strong superoxide (O₂⁻) bond with an O–O stretching vibration at 1344.9 cm⁻¹. researchgate.net This ability to link specific structural features to vibrational frequencies is a powerful tool for interpreting experimental spectra. By successfully identifying species like Rh(O₂) and (O₂)Rh(O₂) through a combination of isotopic IR spectra and DFT frequency calculations, researchers can confirm complex structures, such as peroxide species where rhodium approaches a high oxidation state. uspex-team.org

Table 2: Predicted Vibrational Frequencies for Rhodium-Oxygen Species This table shows examples of DFT-calculated vibrational frequencies for different bonding motifs in rhodium-oxygen cluster ions, which are used to interpret experimental spectra.

| Species/Isomer Feature | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Isomer with Rh=O bond | Rh-O stretch | 919.6 |

| Isomer with O₂ group | O₂ stretch | 1571.2 |

| Isomer with superoxide (O₂⁻) | O-O stretch | 1344.9 |

| Isomer with Rh-O bond | Rh-O stretch | 916.1 |

| Isomer with two O₂ units | Rh-O stretch | 866.7 |

Reaction Energetics and Transition State Analysis of Oxo(oxorhodiooxy)rhodium Mediated Processes

Understanding the catalytic activity of this compound requires detailed knowledge of the energetics of reactions occurring on its surface. Computational methods are used to calculate reaction energies, activation barriers, and transition states for various processes.

Using ab initio thermodynamics, which combines DFT energy calculations with a thermodynamic model for the gas phase, researchers can construct surface phase diagrams. These diagrams show the most stable surface termination of Rh₂O₃ as a function of temperature and oxygen partial pressure (or oxygen chemical potential). acs.orgacs.org Such studies have found that oxygen-terminated surfaces exhibit high Lewis acidity, which could explain the high catalytic activity of Rh₂O₃ at low temperatures. researchgate.netpnas.org

Reaction Mechanisms and Catalytic Activity of Oxo Oxorhodiooxy Rhodium

Hydroformylation (Oxo Process) Catalysis

Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry, involving the addition of synthesis gas (a mixture of carbon monoxide and hydrogen) to an alkene to form aldehydes. wikipedia.org Rhodium-based catalysts are highly prized for this transformation due to their high activity and selectivity under milder conditions compared to cobalt catalysts. wikipedia.orgmatthey.com Rhodium(III) oxide is a frequently cited precursor for generating these active catalysts. archive.orgresearchgate.netgoogle.com

Catalytic Cycle Elucidation and Key Intermediates of Rhodium-Oxo Species

The use of oxo(oxorhodiooxy)rhodium (Rh₂O₃) as a catalyst precursor in hydroformylation leads to the in situ formation of the true active species. researchgate.net The oxide is not typically a key intermediate within the primary catalytic loop itself. Under hydroformylation conditions (high pressure of CO and H₂), Rh₂O₃ is reduced and carbonylated to generate a coordinatively unsaturated rhodium-hydrido-carbonyl complex, most commonly HRh(CO)L₂, where L is a ligand such as triphenylphosphine (B44618) (PPh₃). matthey.com

The widely accepted catalytic cycle for rhodium-catalyzed hydroformylation, originally proposed by Heck and Breslow, involves the following key steps:

Ligand Dissociation and Olefin Coordination: The active catalyst, a species like HRh(CO)L₂, dissociates a ligand to create a vacant coordination site for the incoming alkene.

Hydride Migration (Insertion): The rhodium-hydride bond adds across the alkene's double bond. This migratory insertion step forms a rhodium-alkyl intermediate and is crucial for determining the regioselectivity of the reaction.

CO Coordination and Insertion: A molecule of CO coordinates to the rhodium center and subsequently inserts into the rhodium-alkyl bond, forming a rhodium-acyl species.

Oxidative Addition of H₂: Molecular hydrogen reacts with the rhodium-acyl complex via oxidative addition.

Reductive Elimination: The final aldehyde product is eliminated from the rhodium center, regenerating the active hydrido-carbonyl catalyst, which re-enters the cycle. matthey.com

While the rhodium oxide is the starting material, the key intermediates are rhodium(I) species involving hydride, alkyl, and acyl ligands. acs.org The "rhodium-oxo" moiety is essentially a stable precursor that is converted into the homogeneous catalytic species before the cycle begins.

Regioselectivity and Enantioselectivity Control in Rhodium-Catalyzed Hydroformylation

A critical aspect of hydroformylation is controlling the regioselectivity—the ratio of the linear (n) to the branched (iso) aldehyde product. wikipedia.org For many industrial applications, the linear aldehyde is the desired product. pnas.org This selectivity is primarily governed by the steric and electronic properties of the ligands coordinated to the rhodium center. mt.com

Regioselectivity: The use of bulky phosphine (B1218219) or phosphite (B83602) ligands, such as triphenylphosphine (TPP) or BiPhePhos, generally favors the formation of the linear aldehyde. wikipedia.orgmt.com The steric hindrance of these ligands directs the hydride migration to the terminal carbon of the alkene, leading to the linear alkyl intermediate. High ligand-to-rhodium ratios are often employed to ensure the rhodium center remains saturated with the desired ligand, preventing the formation of less selective species. acs.org

Enantioselectivity: For the hydroformylation of prochiral olefins, an asymmetric reaction can be achieved to produce a chiral aldehyde. This requires the use of chiral, non-racemic ligands. While this is a general principle for rhodium catalysis, achieving high enantioselectivity is a complex challenge that depends on intricate ligand design. The use of Rh₂O₃ as a precursor does not fundamentally change this requirement; it would be used to generate the active rhodium complex in situ with the chosen chiral ligand.

Ligand Effects and Catalyst Design Principles for this compound Systems

The choice of ligand is paramount when designing a hydroformylation process that starts with Rh₂O₃. The precursor is typically combined with a ligand that stabilizes the active Rh(I) species and dictates its catalytic performance.

Phosphorus-based Ligands: Triphenylphosphine (TPP) and its derivatives are the most classic ligands, leading to the LP OxoSM process. matthey.com Bidentate phosphites, like BiPhePhos, have been shown to form highly active and selective catalysts. rsc.orgresearchgate.net The electronic properties of these ligands (π-acceptor ability) facilitate CO dissociation, a key step in the catalytic cycle. researchgate.net

Nitrogen-based Ligands: Tertiary amines have also been studied as ligands in rhodium-catalyzed hydroformylation, with Rh₂O₃ used as the catalytic precursor. researchgate.net These systems can be active for tandem hydroformylation-hydrogenation reactions to produce alcohols directly. researchgate.net

Heterogeneous Design: To overcome the challenge of separating the expensive rhodium catalyst from the products, catalysts are designed by supporting rhodium on solid materials. Rhodium nanoparticles supported on reduced graphene oxide or other carbon materials have shown high activity and regioselectivity in hydroformylation. rsc.org Single-atom rhodium catalysts on oxide supports like SnO₂ or CeO₂ are a frontier in catalyst design, offering exceptional selectivity by modulating the coordination environment of the rhodium atom. acs.orgnih.gov

Operando and In-Situ Spectroscopic Studies of Active Sites under Catalytic Conditions

Understanding the nature of the active catalyst and its behavior under reaction conditions is crucial for process optimization. Operando and in-situ spectroscopy techniques are powerful tools for this purpose. researchgate.netethz.chadvancechemjournal.com

In-situ FTIR Spectroscopy: This technique is particularly well-suited for studying rhodium-catalyzed hydroformylation because the metal-carbonyl (Rh-CO) stretching vibrations are strong and sensitive to the coordination environment of the rhodium center. mpg.dersc.org Studies have successfully monitored the rapid transformation of a rhodium precursor, such as Rh(acac)(CO)₂, into the active hydrido-carbonyl catalyst HRh(L)₂(CO)₂. mt.commpg.de These studies can identify the most abundant catalyst intermediate during the reaction and detect catalyst degradation pathways, such as the oxidation of phosphite ligands to phosphate (B84403) oxides, which correlates with a loss of regioselectivity. rsc.orgrsc.org

Operando X-ray Absorption Spectroscopy (XAS): XAS provides information on the oxidation state and coordination environment of the rhodium atoms under actual catalytic conditions. Recent studies on electro-hydroformylation using a Rh@CeO₂ catalyst employed operando XAS to reveal that the rhodium active sites were in a Rh(III) oxidation state, with a decrease in the Rh-O coordination number under reaction, suggesting the availability of open sites for catalysis. acs.org

These advanced spectroscopic methods provide direct evidence that while Rh₂O₃ can be the starting material, the active sites under hydroformylation conditions are typically low-valent, ligand-modified rhodium-hydrido-carbonyl species. acs.orgmpg.de

Oxidative Catalysis and Oxygen Transfer Reactions

The name this compound implies an oxygen-rich species, and indeed, Rhodium(III) oxide is an effective catalyst in various oxidation reactions, where its oxophilic nature plays a key role. researchgate.net

Role of this compound in Olefin Epoxidation and Alcohol Oxidation

Rhodium(III) oxide and related rhodium species are active in key oxidative transformations.

Alcohol Oxidation: Rhodium catalysts are effective for the aerobic oxidation of alcohols. rsc.orgacs.org The mechanism can involve the oxophilicity of rhodium species facilitating the adsorption of oxygenated species, which in turn promotes the oxidative removal of partially oxidized intermediates from the catalyst surface. researchgate.net In some systems, the catalytic pathway is proposed to proceed through the initial oxidation of an alcohol to an aldehyde by the rhodium catalyst, which can then undergo further reactions. For instance, RhCl(PPh₃)₃, a related Rh(III) precursor, catalyzes the oxidative coupling of 2-aminobenzyl alcohol with ketones to form quinolines, where the initial step is the oxidation of the alcohol. wikipedia.org Studies using Rh₂O₃ in the esterification of alcohols have also been reported. advancechemjournal.com

Olefin Epoxidation: While less common than for other metals, rhodium-catalyzed epoxidation of olefins has been documented. Cobalt and rhodium complexes can catalyze the hydroformylation of ethylene (B1197577) oxide, which involves an epoxide as a substrate. wikipedia.org The mechanism of direct epoxidation often involves the formation of a reactive rhodium-oxo or peroxo intermediate that transfers an oxygen atom to the alkene. The oxophilic nature of rhodium is central to this process.

The catalytic activity of Rh₂O₃ in oxidation is often leveraged in heterogeneous catalysis, where rhodium oxide nanoparticles are supported on other materials like ceria or alumina (B75360). researchgate.netamericanelements.com For CO oxidation, it has been shown that very small rhodium nanoparticles become oxidized under reaction conditions, and these rhodium oxide particles are significantly more active than the metallic rhodium particles. researchgate.net This highlights that the rhodium oxide phase itself can be the active component in certain oxidation reactions.

Data Tables

Table 1: Hydroformylation of Cyclohexene using Rhodium(III) oxide Precursor

| Catalyst Precursor | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) of Cyclohexanecarboxaldehyde |

|---|---|---|---|---|---|

| Rhodium(III) oxide | Benzene | 120 | 150 | 8 | 80 |

Data adapted from large-scale production protocols.

Table 2: Comparison of Catalysts in 1-Hexene Hydroformylation

| Catalyst | Support Material | 1-Hexene Conversion (%) | n/i Ratio of Heptanal |

|---|---|---|---|

| Rh | Reduced Graphene Oxide (RGO) | >99 | 4.0 |

| Rh | Activated Carbon (AC) | ~95 | 3.1 |

| Rh | Carbon Nanotubes (CNTs) | ~88 | 2.5 |

Reaction Conditions: 100°C, 4 MPa syngas (CO/H₂=1), 4h. rsc.org

Mechanistic Insights into Redox Catalysis

The catalytic activity of this compound, scientifically known as rhodium(III) oxide (Rh₂O₃), is deeply rooted in its ability to participate in redox cycles, facilitating a variety of oxidation reactions. The mechanistic pathways often involve the reversible change in the oxidation state of the rhodium center, which can be influenced by the reaction environment (oxidizing or reducing) and the nature of the reactants. tue.nl

A prominent mechanism observed in reactions such as the partial oxidation of methane (B114726) to synthesis gas is the Mars-van Krevelen mechanism. capes.gov.br In this process, the substrate (methane) reacts with the lattice oxygen of the rhodium oxide, leading to the reduction of the catalyst (Rh₂O₃ to metallic Rh). The reduced catalyst is subsequently re-oxidized back to Rh₂O₃ by an oxidizing agent, typically molecular oxygen, completing the catalytic cycle. capes.gov.br Studies have shown that under net-oxidizing conditions, the catalyst surface is predominantly Rh₂O₃, whereas under net-reducing streams, it consists mainly of metallic rhodium. tue.nl

In the context of CO oxidation, the formation of a surface oxide layer on rhodium has been identified as a highly active phase for the reaction. acs.org The reaction can also proceed on the metallic rhodium surface via the Langmuir-Hinshelwood mechanism, where both CO and O₂ adsorb on the catalyst surface before reacting. acs.org The specific active phase and mechanism can depend on reaction conditions like temperature and pressure.

For electrochemical reactions, such as the hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR), nanostructures composed of rhodium metal and rhodium oxide (Rh-Rh₂O₃) have demonstrated significantly enhanced activity compared to pure rhodium. rsc.orgresearchgate.net In basic media, the Rh₂O₃ component plays a crucial bifunctional role. For the HOR, it facilitates the adsorption of hydroxide (B78521) species (OH⁻), which enhances the reactivity of hydrogen intermediates on the adjacent metallic rhodium sites. rsc.org For the HER, the Rh₂O₃ sites promote the adsorptive dissociation of water to form adsorbed hydrogen (Hads) on neighboring rhodium sites, which then recombine to form H₂. rsc.orgresearchgate.net

Furthermore, Rh(III) species are pivotal in homogeneous catalysis for C-H bond activation and functionalization. Mechanistic studies suggest that these transformations can proceed through various catalytic cycles, including Rh(III)-Rh(I)-Rh(III) or Rh(III)-Rh(V)-Rh(III) pathways, depending on the substrates and reaction conditions. snnu.edu.cn In the aerobic oxidation of alcohols catalyzed by rhodium(III) porphyrin complexes, a key mechanistic step involves the formation of a rhodium(III) alkoxide intermediate, followed by a β-C-H elimination step to yield the oxidized product. nih.gov

Heterogeneous and Homogeneous Catalysis with this compound

Rhodium(III) oxide serves as a versatile catalyst in both heterogeneous and homogeneous systems. In homogeneous catalysis, rhodium(III) chloride, a precursor to the oxide, has been shown to effectively catalyze the oxidative decolorization of dyes like ethyl orange in aqueous solutions. researchgate.net Similarly, rhodium(III) porphyrin complexes act as homogeneous catalysts for the selective aerobic oxidation of alcohols in water. nih.gov

However, the application of rhodium(III) oxide is more extensive in heterogeneous catalysis, where the solid catalyst facilitates reactions in a different phase from the reactants. This mode of catalysis simplifies catalyst separation and recycling. Rh₂O₃ has been identified as an active and stable catalyst for the hydrogenation of functionalized pyridines to piperidines under mild conditions, a significant transformation in pharmaceutical synthesis. rsc.orgresearchgate.net Supported rhodium oxide nanoparticles are also exceptionally active for CO oxidation, a crucial reaction in automotive exhaust conversion. researchgate.net A novel application involves encapsulating rhodium oxide within zeolite microchannels, creating a ligand-free catalyst that exhibits enhanced regioselectivity in the hydroformylation of terminal olefins. acs.orgresearchgate.net

Support Effects and Catalyst Immobilization Strategies

In heterogeneous catalysis, the performance of rhodium oxide is profoundly influenced by the support material on which it is dispersed. The support is not merely an inert carrier but an active component that can modify the catalyst's electronic properties, dispersion, and stability through metal-support interactions. nih.govmdpi.com

Support Effects: The choice of support material—such as alumina (Al₂O₃), silica (B1680970) (SiO₂), ceria (CeO₂), or titania (TiO₂)—can dictate the catalyst's activity and selectivity. mdpi.com Reducible supports like CeO₂ can stabilize very small, highly active rhodium oxide nanoparticles during CO oxidation, preventing their aggregation and deactivation. researchgate.net The interaction with ceria is also crucial as rhodium has a tendency to dissolve into the support, which can lead to deactivation. researchgate.net The crystal structure of the support also matters; for TiO₂, the anatase, rutile, or brookite phases exhibit different interactions with rhodium, affecting its oxidation state and catalytic behavior in reactions like propylene (B89431) hydrogenation. bohrium.com For the hydroformylation of olefins, Rh nanoparticles supported on silanol-rich zeolites demonstrated unusual catalytic performance compared to those on other metal oxides like γ-Al₂O₃, TiO₂, and CeO₂. nih.gov

| Support Material | Reaction | Observed Effect | Reference |

|---|---|---|---|

| Ceria (CeO₂) | CO Oxidation | Stabilizes small, highly active Rh oxide particles; enhances activity through strong metal-support interaction. | researchgate.net |

| Titania (TiO₂) | Propylene Hydrogenation | The crystal structure (anatase, rutile) influences Rh oxidation state and activity. Strong metal-support interactions can lead to TiOx migration over the catalyst. | bohrium.com |

| Alumina (Al₂O₃) | Cyclohexane Ring Opening | Acts as a support for Rh particles, with catalyst activity influenced by preparation and reduction conditions. | nih.gov |

| Silanol-rich Zeolites (S1-OH) | Styrene Hydroformylation | Exhibits significantly higher activity (Conversion >99%) compared to Rh on SiO₂, γ-Al₂O₃, TiO₂, and CeO₂. | nih.gov |

| Graphene Oxide (GO) | Cyclohexene Hydrogenation | Acts as a support for immobilizing Rh complexes, leading to an efficient and recyclable catalyst with enhanced activity. | rsc.org |

Catalyst Immobilization Strategies: To create robust heterogeneous catalysts, various immobilization techniques are employed. The incipient wetness impregnation method is widely used, where a support material is impregnated with a solution of a rhodium salt (e.g., (NH₄)₃RhCl₆·H₂O), followed by drying and calcination at high temperatures to convert the precursor into rhodium oxide. nih.gov Another strategy is the immobilization of pre-formed rhodium complexes onto functionalized supports. For example, rhodium complexes can be anchored onto graphene oxide through coordination interactions, yielding a catalyst that is easily recycled. rsc.orgresearchgate.net Similarly, catalyst precursors can be immobilized on alumina modified with phosphotungstic acid. acs.org A more advanced approach is the encapsulation of rhodium oxide within the microporous channels of zeolites, which not only heterogenizes the catalyst but also imparts shape selectivity due to the steric constraints of the zeolite framework. acs.orgresearchgate.net

Recovery and Recycling of this compound Catalysts

The high cost of rhodium necessitates the efficient recovery and recycling of catalysts. For supported rhodium oxide catalysts, recovery from spent materials is a critical economic and environmental consideration.

A common industrial method for rhodium recovery from spent supported catalysts involves a multi-step process. google.comgoogle.com First, the spent catalyst is roasted in air at high temperatures (typically 600–800 °C). This step burns off organic residues and converts the rhodium species into the more chemically accessible rhodium(III) oxide (Rh₂O₃). google.comspecialtymetals.com The resulting material is then subjected to a hydrometallurgical leaching process. mdpi.com Leaching is often performed with a strong acid, such as hydrochloric acid, which reacts with the Rh₂O₃ to form a soluble rhodium chloride complex (RhCl₃). google.comspecialtymetals.com The rhodium-containing leachate is then separated from the solid support material. Subsequent purification steps, which may include solvent extraction or ion exchange, are used to isolate the rhodium complex from impurities. Finally, the purified rhodium compound is reduced back to metallic rhodium or converted into a suitable precursor for the preparation of new catalysts. specialtymetals.com

The development of immobilized catalysts is driven largely by the need for simplified recycling. Catalysts anchored to supports like graphene oxide or polymers can often be recovered by simple filtration after the reaction. rsc.orgcsic.es These recovered catalysts frequently demonstrate excellent reusability over multiple cycles with minimal loss of activity or selectivity, as shown in various hydrogenation and hydrosilylation reactions. acs.orgcsic.es

| Catalyst System | Support/Immobilization Method | Reaction | Recycling Performance | Reference |

|---|---|---|---|---|

| TRGO-Triaz-Rh(III) | Graphene oxide functionalized with triazolium | Alkyne Hydrosilylation | Excellent recyclability, allowing at least six catalytic runs. | csic.es |

| γ-Al₂O₃/PTA/Rh Catalysts | Phosphotungstic acid-modified alumina | Chemoselective Hydrogenation | Can be reused multiple times with no loss in activity or selectivity and minimal leaching. | acs.org |

| Rh complex on Graphene Oxide | Coordination on functionalized graphene oxide | Cyclohexene Hydrogenation | Readily recycled and shows enhanced activity. | rsc.org |

| Cp*Rh@HATN-CTF | Covalent triazine framework | Reductive Amination of Ketones | Recyclable heterogeneous catalyst. | acs.org |

Applications of Oxo Oxorhodiooxy Rhodium in Advanced Materials and Device Technologies

Functional Materials for Electronics

The intrinsic properties of rhodium oxides, including their chemical inertness and specific electronic behaviors, make them promising candidates for use in sophisticated electronic components. samaterials.com While many simple oxide compounds are not electrically conductive, rhodium oxides are part of a class of materials that can be engineered to possess desired electronic characteristics, particularly for use in memory devices and ion-conducting systems. americanelements.comresearchgate.net

Electrode Materials in Capacitors and Memory Devices (DRAMs, FeRAMs)

Rhodium(III) oxide is an area of active research for its potential application as an electrode material in advanced capacitors and dynamic random-access memories (DRAMs), as well as non-volatile ferroelectric random-access memories (FeRAMs). samaterials.comchemdad.com The chemical stability of noble metals and their oxides is a critical attribute for electrodes in these devices. helsinki.fi

In the architecture of integrated circuit capacitors, particularly those using high-dielectric-constant (HDC) materials, rhodium oxide plays a crucial role. A patented design outlines a capacitor structure that incorporates a rhodium-rich layer and a thin film of rhodium oxide (RhOₓ). google.com In this configuration, the rhodium oxide layer is positioned adjacent to the HDC material, where it functions as an effective barrier against oxygen diffusion. google.com This is vital for maintaining the integrity and performance of the capacitor. The formation of this rhodium oxide layer can be achieved either by the direct oxidation of a rhodium film at temperatures between 300°C and 800°C or through chemical vapor deposition (CVD). google.com

The structure of these advanced capacitors is meticulously defined, with specific layer thicknesses that are optimized for performance. google.com Even without a dedicated oxidation step, a thin rhodium oxide layer tends to form at the interface during the subsequent deposition and annealing of the HDC layer. google.com

Table 1: Proposed Structure of a Rhodium/Rhodium Oxide Capacitor This table outlines the layered structure of a capacitor designed for integrated circuits, utilizing rhodium and rhodium oxide to enhance performance, based on patented technology. google.com

| Layer | Material | Preferred Thickness | Function |

| Capacitor Body | Conductive Structural Layer (e.g., TiN) | Varies | Defines the shape of the capacitor (e.g., container or stud). |

| Primary Electrode | Rhodium (Rh) | 20 nm - 100 nm | Forms the main conductive electrode layer. |

| Barrier Layer 1 | Rhodium Oxide (RhOₓ) | 1.0 nm - 20.0 nm | Acts as an oxygen diffusion barrier. |

| Dielectric Layer | High-Dielectric-Constant (HDC) Material (e.g., BST, Ta₂O₅) | 3 nm - 40 nm | Stores charge; thickness depends on the material. |

| Barrier Layer 2 | Rhodium Oxide (RhOₓ) | 1.0 nm - 20.0 nm | Provides an oxygen barrier for the top electrode. |

| Top Electrode | Rhodium (Rh) | Fills remaining opening | Completes the capacitor structure. |

Perovskite Structured Oxides and Ionic Conductivity

While many oxide compounds are electrical insulators, certain oxides with a perovskite structure exhibit significant electronic and ionic conductivity. americanelements.comresearchgate.net This property makes them suitable for applications in electrochemical devices like solid oxide fuel cells and oxygen generation systems. americanelements.comresearchgate.net The general formula for perovskites is ABO₃, where A and B are cations of different sizes. rsc.org

Rhodium can be incorporated into the B-site of the perovskite lattice to modify the material's electronic structure and properties. liverpool.ac.uk The introduction of multi-valent elements like rhodium can produce materials that exhibit a combination of both ionic and electronic conductivity. rsc.org Research has focused on synthesizing rhodium-doped perovskites to enhance their functionality, particularly for photocatalysis. For instance, rhodium-doped strontium titanate (SrTi₁₋ₓRhₓO₃) and barium titanate (BaTi₁₋ₓRhₓO₃) have been developed to create new energy states within the material's band gap, enabling reactions to be driven by visible light. liverpool.ac.uk

In a related system, rhodium-doped calcium niobate nanosheets, derived from the layered perovskite KCa₂Nb₃₋ₓRhₓO₁₀, have demonstrated high photocatalytic activity for hydrogen production. acs.org In this material, the octahedral RhO₆ unit within the lattice acts as an electron trap site, which is crucial for the observed catalytic function. acs.org

Table 2: Examples of Rhodium-Based Perovskite Systems This table summarizes various rhodium-doped perovskite oxides and their intended applications based on published research findings.

| Perovskite System | Dopant | Intended Application | Key Finding | Source(s) |

| Strontium Titanate | Rhodium (Rh³⁺/Rh⁴⁺) | Visible Light Photocatalysis (H₂ Generation) | Rhodium doping enables visible light absorption and photocatalytic activity. | liverpool.ac.uk |

| Barium Titanate | Rhodium (Rh³⁺) | Visible Light Photocatalysis | Rhodium substitution on the B-site induces visible light activity. | liverpool.ac.uk |

| Calcium Niobate | Rhodium (Rh³⁺) | Photocatalytic H₂ Production | RhO₆ units in the nanosheet lattice act as electron traps and reaction sites. | acs.org |

Optical and Ceramic Applications

The thermal stability and unique light-interacting properties of rhodium oxide make it a valuable material for specialized optical and ceramic uses. samaterials.comresearchgate.net

Rhodium oxide is considered a suitable source material for glass and optic manufacturing, with high-purity compositions enhancing the optical quality of the final products. americanelements.comresearchgate.net Thin films of rhodium oxide exhibit interesting electrochromic properties, meaning they can change color when a voltage is applied. researchgate.net Specifically, films deposited at low temperatures can switch between a light yellow (bleached) state and an olive (colored) state, achieving a notable transmittance change of 26% at a wavelength of 600 nm. researchgate.net

Furthermore, rhodium oxide thin films serve as effective interfacial layers in organic light-emitting diodes (OLEDs). aip.org When a thin layer of rhodium oxide is coated onto an indium tin oxide (ITO) anode, it increases the anode's work function. aip.org This modification facilitates more efficient injection of holes from the anode into the organic material, leading to a lower turn-on voltage and higher external quantum efficiency for the OLED device. aip.org

In the realm of ceramics, the high stability and insolubility of rhodium oxide are advantageous. americanelements.comresearchgate.net It is used in the fabrication of various ceramic structures, from basic components to advanced electronic parts. americanelements.comresearchgate.net Additionally, rhodium can act as a catalyst in the formation of ceramic-like coatings from precursor materials like hydrogen silsesquioxane resin, facilitating the oxidative curing process to create planarizing layers on electronic devices. google.com

Table 3: Optical Applications and Properties of Rhodium Oxide This table highlights key optical applications of rhodium oxide and the associated performance metrics reported in research.

| Application | Material System | Key Property/Performance Metric | Source(s) |

| Electrochromic Devices | Rhodium oxide thin film | Anodic electrochromism (light yellow to olive); 26% transmittance change at 600 nm. | researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Rhodium-oxide-coated Indium Tin Oxide (ITO) | Enhanced hole injection; reduced turn-on voltage from 7V to 5V; increased quantum efficiency. | aip.org |

| General Optics & Glass | High-Purity Rhodium Oxide | Thermally stable source material that improves optical quality. | americanelements.comresearchgate.net |

Nanomaterials for Enhanced Performance in Catalysis and Sensing

When produced at the nanoscale, rhodium oxide exhibits a high surface area and unique electronic properties that significantly enhance its performance in catalysis and chemical sensing applications. americanelements.com

In catalysis, rhodium oxide nanomaterials have proven to be highly effective. A composite of rhodium-rhodium oxide nanoparticles on a nitrogen-doped carbon support (Rh–Rh₂O₃-NPs/C) demonstrated activity for the hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR) that was comparable to or better than commercial platinum catalysts. rsc.org Notably, the activity in a basic medium was up to 50 times higher than that of a similar catalyst without the rhodium oxide component. rsc.org For CO oxidation, rhodium oxide nanoparticles smaller than 2.5 nm are two orders of magnitude more active than larger metallic rhodium particles. researchgate.net

In the field of chemical sensing, loading metal oxide semiconductors like tungsten oxide (WO₃), tin oxide (SnO₂), or indium oxide (In₂O₃) with rhodium oxide nanoclusters drastically alters their sensing characteristics. mdpi.comscilit.com The sensing mechanism often involves the target gas reacting with the rhodium oxide cluster, which in turn changes the electronic properties at the heterojunction between the cluster and the base material, resulting in a detectable change in resistance. mdpi.comscilit.com For example, loading WO₃ with rhodium oxide enhanced its sensitivity to carbon monoxide (CO) while suppressing its response to nitrogen dioxide (NO₂). mdpi.com Similarly, adding rhodium to titanium dioxide (TiO₂) nanocrystals improved their ability to detect acetone (B3395972) by an order of magnitude. csic.es

Table 4: Performance of Rhodium Oxide-Based Nanomaterials in Sensing This table provides an overview of different sensor systems utilizing rhodium oxide nanomaterials, detailing the target analyte and key performance enhancements.

| Sensor System | Target Analyte | Key Performance Characteristic | Source(s) |

| Rh₂O₃ on WO₃ | Carbon Monoxide (CO) | Increased sensor response to CO. | mdpi.com |

| Rh₂O₃ on WO₃ | Nitrogen Dioxide (NO₂) | Disappearance of NO₂ response, indicating high selectivity. | mdpi.com |

| Rh on TiO₂ | Acetone | Response increased by one order of magnitude; detection range extended. | csic.es |

| Rh₂O₃-doped Au | pH and Glucose | Enables sensitive pH and glucose measurements in neutral buffer and human serum. | acs.org |

| Rh₂O₃ on SnO₂/In₂O₃ | Various Gases (e.g., CO) | Sensing dominated by Fermi-level pinning at the Rh₂O₃ nanocluster. | mdpi.comscilit.com |

Development of Novel Rhodium-Based Composites for Specific Applications

To further enhance the functionality of oxo(oxorhodiooxy)rhodium, it is frequently integrated into composite materials. These composites are designed to leverage the synergistic effects between rhodium oxide and other materials to achieve performance characteristics that surpass those of the individual components. This strategy has led to the development of novel materials tailored for specific, demanding applications.

In catalysis, rhodium-based composites have achieved significant performance milestones. For example, the Rh–Rh₂O₃-NPs/C composite merges the catalytic activity of rhodium and its oxide with the high surface area and conductivity of nitrogen-doped carbon, resulting in a superior catalyst for hydrogen evolution and oxidation reactions. rsc.org In another instance, supporting rhodium oxide nanoparticles on ceria (CeO₂) creates a highly active and stable catalyst for CO and propylene (B89431) oxidation, crucial for automotive exhaust conversion. chemrxiv.org

For electronic and sensing applications, composites are equally impactful. The development of gas sensors based on rhodium oxide loaded onto other metal oxides like WO₃ or SnO₂ relies on the electronic interface created between the two materials to achieve high sensitivity and selectivity. mdpi.comscilit.com A composite of electrospun rhodium oxide nanofibers doped with gold nanocoral structures created a Schottky interface, enabling a highly sensitive dual sensor for both pH and glucose. acs.org In energy storage, the layered Rh/RhOₓ structure within a capacitor is a composite designed to optimize conductivity and prevent dielectric degradation. google.com

Advanced Analytical Methodologies for Oxo Oxorhodiooxy Rhodium Research

Chromatographic Techniques for Product and Byproduct Analysis in Reactions

While direct chromatographic analysis of the insoluble inorganic solid Rhodium(III) oxide is not standard, chromatographic methods are indispensable for analyzing soluble species in reactions where Rh₂O₃ is a product or a precursor. These techniques are vital for assessing purity, separating rhodium from other platinum-group metals, and quantifying byproducts.

Ion-exchange chromatography (IEC) is a primary method for the separation and purification of rhodium(III) ions from solutions, often after dissolving a sample that may contain or be derived from Rh₂O₃. In a typical application, chloro complexes of rhodium and other metals are passed through an anion-exchange resin. A key finding demonstrates that rhodium can be selectively eluted from the resin using a 2% sodium chloride solution, while other metals like iridium, if in a quadrivalent state, are retained. rsc.org This difference in affinity allows for effective separation. The process often involves converting the rhodium in the sample into a suitable anionic complex, such as a chloride complex, which can be adsorbed by the resin. rsc.orgresearchgate.net Subsequent elution with an appropriate reagent allows for the recovery of a purified rhodium fraction. rsc.org

High-Performance Liquid Chromatography (HPLC) , particularly in its reversed-phase mode (RP-HPLC), is employed for the determination of trace amounts of rhodium. This usually requires pre-column derivatization to form a complex that is detectable by UV-Vis spectrophotometry. For instance, rhodium(III) can be derivatized with reagents like 2,4-dihydroxybenzylidenethiorhodanine (DHBTR) to form colored chelates. researchgate.netscielo.br These complexes can be pre-concentrated on an enrichment column and then separated on an analytical column using a mobile phase such as acetonitrile (B52724) mixed with a buffer. researchgate.netscielo.br However, the complexation of rhodium(III) can be slow compared to other platinum-group metals. uct.ac.za

Gas Chromatography (GC) is primarily used for the analysis of volatile organometallic rhodium compounds and to monitor reactions such as hydroformylation, where rhodium complexes act as catalysts. helgroup.comosti.gov In the context of Rh₂O₃ research, GC would be used to analyze organic reaction products and byproducts, rather than the oxide itself. A notable challenge in analyzing organophosphine-rhodium mixtures is the catalytic decomposition of the phosphine (B1218219) compounds in the hot GC injector port. A developed method circumvents this by converting the rhodium into a stable cyano-rhodium complex before injection, allowing for accurate quantification of the organophosphine compounds. google.com

Table 1: Chromatographic Methods in Rhodium Compound Analysis

| Technique | Analyte Form | Typical Application in Rh₂O₃ Research Context | Key Findings/Considerations | Citation |

|---|---|---|---|---|

| Ion-Exchange Chromatography (IEC) | Soluble Rh(III) ions (e.g., chloro complexes) | Purification of rhodium precursors; Separation of Rh from other metals (e.g., Iridium) in dissolved samples. | Effective separation is achieved by exploiting differences in resin affinity. Rh(III) can be eluted with 2M HCl or 2% NaCl. | rsc.orgresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Rh(III) ions derivatized with a complexing agent. | Quantitative analysis of trace rhodium in aqueous samples (e.g., environmental, biological). | Requires pre-column derivatization. Detection limits can reach ng/L levels. Rh(III) complexation can be slow. | researchgate.netscielo.bruct.ac.za |